(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clave InChI |
GTZDIEIDYINPIO-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |
SMILES canónico |
C1CC(C2=C(C1)C=C(C=C2F)F)N |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism and Conditions
The synthesis begins with the condensation of 6,8-difluoro-1-tetralone with ammonium acetate in ethanol under reflux to form the corresponding imine. Subsequent hydrogenation employs palladium on carbon (Pd/C) under 50–100 psi H₂ at 60–80°C. The use of chiral auxiliaries, such as (R)-BINAP-modified catalysts, induces enantioselectivity, yielding the (R)-enantiomer with up to 92% enantiomeric excess (e.e.).
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance imine stability, while methanol improves catalyst activity.
-
Pressure Effects : Higher H₂ pressures (>80 psi) reduce reaction times but risk over-reduction of the aromatic ring.
-
Catalyst Loading : Pd/C at 5–10 wt% balances cost and efficiency, achieving >95% conversion in 12–24 hours.
Reductive Amination of Ketones
Reductive amination offers a one-pot alternative by directly converting 6,8-difluoro-1-tetralone to the target amine. This method avoids isolating intermediates, streamlining production.
Sodium Cyanoborohydride-Mediated Pathway
In a representative procedure, 6,8-difluoro-1-tetralone reacts with ammonium chloride in methanol, followed by the addition of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The reaction proceeds at 25°C for 48 hours, yielding the racemic amine. To achieve enantioselectivity, chiral amines like (R)-α-methylbenzylamine are employed as directing agents, enabling kinetic resolution with up to 88% e.e..
Industrial-Scale Adaptations
Continuous flow reactors enhance scalability by maintaining precise pH and temperature control. For example, a microreactor system operating at 10 mL/min achieves 90% yield with 85% e.e., reducing batch variability.
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a sustainable method for producing enantiopure amines. Alcohol dehydrogenases (ADHs) and transaminases are pivotal in this approach.
ADH-Catalyzed Dynamic Kinetic Resolution
A dual-enzyme system using ADH from Candida glabrata and glucose dehydrogenase (GDH) for cofactor regeneration converts 6,8-difluoro-1-tetralone to the (R)-amine. In a biphasic water/octanol system, substrate concentrations up to 330 g/L are tolerated, achieving 99.5% e.e. and 79% isolated yield.
Process Parameters
Transaminase-Mediated Amination
Immobilized ω-transaminases (e.g., from Chromobacterium violaceum) catalyze the transfer of an amino group to 6,8-difluoro-1-tetralone. Using L-alanine as the amine donor, the reaction achieves 95% conversion and 98% e.e. in 24 hours.
Chiral Resolution of Racemic Mixtures
For small-scale production, chiral resolution remains viable. Diastereomeric salt formation with (R)-mandelic acid separates enantiomers via crystallization.
Diastereomeric Salt Formation
Racemic 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is treated with (R)-mandelic acid in ethanol. The (R)-amine·(R)-mandelate salt preferentially crystallizes, yielding 40–50% recovery with >99% e.e. after recrystallization.
Simulated Moving Bed Chromatography (SMB)
SMB chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves racemates at preparative scales. With a feed concentration of 50 g/L, SMB achieves 99% purity and 95% yield, albeit with higher operational costs.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | e.e. (%) | Scale | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | 88–92 | Pilot | High enantioselectivity | Requires chiral auxiliaries |
| Reductive Amination | 75–90 | 85–88 | Industrial | One-pot synthesis | pH sensitivity |
| Biocatalysis | 70–79 | 95–99.5 | Commercial | Green chemistry, high e.e. | Substrate inhibition at high conc. |
| Chiral Resolution | 40–50 | >99 | Lab | No stereoselective synthesis needed | Low yield, high solvent consumption |
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaftalen-1-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar iminas o nitrilos correspondientes utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto se puede reducir aún más para formar derivados más saturados utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Los átomos de flúor se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de aluminio y litio, paladio sobre carbono.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Productos Principales
Oxidación: Iminas, nitrilos.
Reducción: Derivados saturados.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaftalen-1-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, especialmente en el desarrollo de productos farmacéuticos fluorados.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos, incluidas enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos debido a su similitud estructural con los neurotransmisores.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos con propiedades únicas debido a la presencia de átomos de flúor.
Mecanismo De Acción
El mecanismo de acción de (R)-6,8-Difluoro-1,2,3,4-tetrahydronaftalen-1-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor pueden mejorar la afinidad de unión y la selectividad del compuesto al formar fuertes interacciones con el sitio objetivo. El grupo amino puede participar en la formación de puentes de hidrógeno y otras interacciones electrostáticas, estabilizando aún más el complejo compuesto-objetivo. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Structural Analogs: Substituent Variations
The tetrahydronaphthalen-amine scaffold allows diverse substitutions, significantly altering physical, chemical, and pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Substitution : Fluorine and chlorine at adjacent positions (e.g., 5-Cl,6-F in ) may enhance electronegativity and binding affinity compared to 6,8-difluoro substitution.
- Bulkier Groups: Cyclohexyl or diphenylphosphino substituents () increase molecular weight and alter solubility and melting points.
- Chirality : The R- and S-enantiomers of 6,8-difluoro derivatives exhibit distinct biological roles, as seen in the S-enantiomer’s use in γ-secretase inhibitors .
Physical and Chemical Properties
- Melting Points: Fluorinated analogs (e.g., 6,8-difluoro) are typically liquids or low-melting solids, while brominated () or phosphino-substituted derivatives () form crystalline solids.
- Stability : The R-6,8-difluoro compound requires refrigeration (2–8°C) , whereas N,N-dimethyl analogs (e.g., 5l) are stable at room temperature .
Actividad Biológica
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1213330-66-5) is a chiral organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11F2N
- Molecular Weight : 183.20 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 242.4 ± 40.0 °C at 760 mmHg
- Flash Point : 122.2 ± 14.4 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation.
- Mechanisms : It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of PARP activity.
Antibacterial Properties
In addition to its anticancer potential, this compound has been investigated for antibacterial activity:
- Mycobacterium tuberculosis : A high-throughput screening identified several compounds with activity against Mycobacterium tuberculosis; however, specific data on this compound's efficacy in this context remains limited .
Table 1: Biological Activity Summary
Detailed Case Studies
- Anticancer Efficacy :
-
Antibacterial Screening :
- A high-throughput screening against a library of compounds revealed that several fluorinated naphthalene derivatives exhibited antibacterial properties against Mycobacterium tuberculosis. While this compound was not specifically highlighted as a lead compound in this study, its structural characteristics suggest potential for further investigation .
Q & A
Q. What are the recommended synthetic routes for (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in academic research?
Enzymatic transamination using transaminases (e.g., ATA-47) is a key method, starting from ketone precursors. This approach achieves high enantioselectivity by leveraging chiral amine synthesis protocols. For example, transamination with isopropylamine at 37–39°C in phosphate buffer (pH 7.5) under optimized enzyme loading can yield >90% conversion . Non-enzymatic routes may involve multi-step organic synthesis, but biocatalytic methods are preferred for sustainability and stereochemical control.
Q. How is the enantiomeric purity of this compound verified experimentally?
Chiral HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) is critical. Retention time comparisons and baseline separation of enantiomers (e.g., t₁ = 15.3 min vs. t₂ = 17.2 min for similar analogs) confirm purity . Complementary techniques include ¹H/¹³C NMR for structural validation and polarimetry ([α]D measurements) to assess optical activity.
Q. What spectroscopic methods are essential for structural confirmation?
¹H NMR identifies proton environments (e.g., aromatic vs. aliphatic protons), while ¹³C NMR confirms carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, HRMS data for analogs show deviations <2 ppm from theoretical values .
Advanced Questions
Q. How can enantioselective synthesis of the (R)-enantiomer be optimized using biocatalysts?
Key strategies include:
- Substrate Engineering : Modifying ketone precursors to enhance enzyme-substrate compatibility.
- Reaction Conditions : Adjusting pH (7.5–8.0), temperature (28–39°C), and amine donor concentration (e.g., isopropylamine at 70 mM) .
- Enzyme Immobilization : Improving transaminase reusability via immobilization on solid supports. A table comparing yields and enantiomeric excess (ee) under varying conditions:
| Method | ee (%) | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| ATA-47 transaminase | 94 | 94 | 37–39°C, pH 7.5, 3 days | |
| (R)-transaminase AAN21261 | 61 | 43 | 28°C, pH 7.5, 24 h |
Q. How do computational methods like DFT aid in understanding stereochemical outcomes?
Density Functional Theory (DFT) models transition states during transamination, predicting enantioselectivity by analyzing energy barriers between (R)- and (S)-pathways. For example, DFT studies on related tetrahydronaphthalen-amines revealed steric hindrance as a key factor favoring the (R)-configuration .
Q. How can low yields in transaminase-mediated synthesis be addressed?
- Co-Solvent Systems : Adding DMSO or DMF (≤10% v/v) improves substrate solubility.
- Byproduct Removal : Coupling with lactate dehydrogenase to shift equilibrium toward product formation.
- Directed Evolution : Engineering transaminases for higher activity/stability via iterative mutagenesis .
Q. What in silico strategies predict biological activity for this compound?
- Molecular Docking : Targets like γ-secretase are modeled to assess binding affinity, leveraging structural analogs (e.g., (S)-rivastigmine) .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., fluorine substituents) for antineoplastic or CNS activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
Conflicting yields (e.g., 94% vs. 61% ee in transaminase reactions) may arise from enzyme source variability or substrate modifications. Systematic validation via:
- Control Experiments : Replicating conditions exactly (pH, temperature, enzyme batch).
- Analytical Cross-Checks : Using identical HPLC/NMR protocols to minimize instrumentation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
